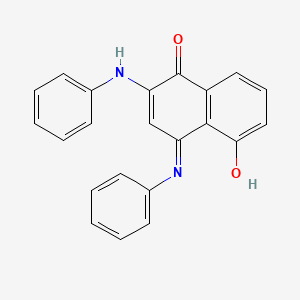
2,4-Dianilinonaphthalene-1,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dianilinonaphthalene-1,5-dione is an organic compound with a complex structure that includes two aniline groups attached to a naphthalene-1,5-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dianilinonaphthalene-1,5-dione typically involves the reaction of 2,4-dinitronaphthalene-1,5-dione with aniline under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like palladium on carbon (Pd/C) to facilitate the reduction of nitro groups to aniline groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dianilinonaphthalene-1,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The aniline groups can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted aniline compounds.
Wissenschaftliche Forschungsanwendungen
2,4-Dianilinonaphthalene-1,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 2,4-Dianilinonaphthalene-1,5-dione involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with enzymes and proteins, potentially inhibiting or activating their functions. The exact pathways and molecular targets are still under investigation, but its ability to undergo redox reactions is a key aspect of its mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitronaphthalene-1,5-dione: A precursor in the synthesis of 2,4-Dianilinonaphthalene-1,5-dione.
2,4-Dianilinobenzene-1,5-dione: A structurally similar compound with different electronic properties.
Thiazolidine-2,4-dione: Another compound with a similar dione structure but different functional groups and applications.
Uniqueness
This compound is unique due to its specific arrangement of aniline groups on the naphthalene-1,5-dione core. This structure imparts distinct electronic and chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
92261-57-9 |
|---|---|
Molekularformel |
C22H16N2O2 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
2-anilino-5-hydroxy-4-phenyliminonaphthalen-1-one |
InChI |
InChI=1S/C22H16N2O2/c25-20-13-7-12-17-21(20)18(23-15-8-3-1-4-9-15)14-19(22(17)26)24-16-10-5-2-6-11-16/h1-14,24-25H |
InChI-Schlüssel |
KSUJJXYEFSCSSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C3)C4=C(C2=O)C=CC=C4O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















